molecular formula C23H16N4O B5344612 N'-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE

N'-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE

Cat. No.: B5344612
M. Wt: 364.4 g/mol
InChI Key: BWMPVKNHNWVEEN-UHFFFAOYSA-N
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Description

N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide is a hydrazide derivative featuring an indenoquinoxaline core. The compound’s structure includes:

  • Indeno[1,2-b]quinoxaline core: A fused tricyclic system with conjugated π-electrons, facilitating interactions with biological targets like DNA or kinases.
  • Hydrazone group (-NH-N=C-): A Schiff base moiety known for diverse pharmacological activities, including antimicrobial and anticancer effects.
  • Phenylacetohydrazide substituent: A hydrophobic aromatic group that may enhance bioavailability and target binding .

Synthesis typically involves condensation of indenoquinoxalin-11-one derivatives with phenylacetohydrazide precursors under mild acidic or basic conditions, as seen in analogous hydrazone syntheses .

Properties

IUPAC Name

N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c28-20(14-15-8-2-1-3-9-15)26-27-22-17-11-5-4-10-16(17)21-23(22)25-19-13-7-6-12-18(19)24-21/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPVKNHNWVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N’-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N'-[(11E)-indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide typically involves the condensation reaction between indenoquinoxaline derivatives and phenylacetohydrazide. The general method for synthesizing such compounds often includes:

  • Reagents : Indeno[1,2-b]quinoxaline derivatives, phenylacetohydrazide, and suitable solvents.
  • Conditions : The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
  • Yield : The yield can vary based on the specific conditions and purity of the reactants used.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Anticancer Properties

Studies have shown that indenoquinoxaline derivatives can act as potent anticancer agents. They may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of neuroinflammation and ischemia-reperfusion injury. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases.

Antimicrobial Activity

This compound has also demonstrated antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Key factors influencing its biological activity include:

  • Substituents on the indenoquinoxaline core : Variations in substituents can enhance or diminish activity.
  • Geometric configuration : The E/Z isomerism may play a significant role in determining the biological effectiveness of the compound.

Case Studies

Several studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Schepetkin et al. (2019)Anticancer activityReported significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Kotharkar & Shinde (2006)Antimicrobial propertiesDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Recent DFT StudiesStructural analysisProvided insights into the stability of various isomers and their potential bioavailability.

Mechanism of Action

The mechanism of action of N’-[(11E)-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone (Compound 3)

  • Structural Similarities: Shares the indenoquinoxaline core and hydrazone group.
  • Key Differences : Substituted with a 4-ethylbenzylidene group instead of phenylacetohydrazide.
  • Lacks direct activity data compared to the target compound.
  • Synthesis: Formed via condensation of indenoquinoxalin-11-one hydrazone with 4-ethylbenzaldehyde in ethanol (89% yield) .

2-(2,3-Dihydro-1H-inden-4-yloxy)-N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]acetohydrazide

  • Structural Similarities : Contains a hydrazone group and aromatic substituents.
  • Key Differences: Quinoline core replaces indenoquinoxaline; includes a dihydroindenyloxy group.
  • Biological Activity: Not explicitly reported, but quinoline derivatives are known for antimalarial and kinase inhibitory roles .

Indeno[1,2-b]indole Derivatives (e.g., Compounds 5a, 7a)

  • Structural Similarities : Planar tricyclic core with substituents at positions 5 and 5.
  • Key Differences: Indenoindole core instead of indenoquinoxaline; keto or hydroxyl groups at the D-ring.
  • Biological Activity :
    • Inhibits human protein kinase CK2 with IC50 values as low as 0.17 µM (compound 5a) .
    • Demonstrates low cytotoxicity in cell lines, suggesting favorable therapeutic windows .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

  • Indeno[1,2-b]indoles: CK2 inhibition correlates with substituent hydrophobicity and hydrogen-bond acceptors (e.g., IC50 = 0.43 µM for compound 7a) .
  • Indenoquinoxaline Hydrazones: Target compound’s hydrazone group may enhance kinase/DNA binding, but specific IC50 data are unavailable.

DNA Binding

  • Aromatized Indeno[1,2-b]quinoline-9,11-diones: Exhibit higher DNA binding affinities (FDE ≤ -10 kcal/mol) than non-aromatized analogues due to enhanced π-stacking .
  • Target Compound: The indenoquinoxaline core likely enables similar intercalation, but experimental validation is needed.

ADME Properties

Compound Bioavailability Prediction Key Features Influencing ADME
Target Compound High (predicted) Hydrazone group, aromatic core
Compound 3 High 4-ethylbenzylidene substituent
Indenoindole 5a Moderate Hydrophobic substituents

Biological Activity

N'-[(11E)-Indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of indenoquinoxaline derivatives, which have been studied for their various pharmacological properties, including anti-inflammatory and neuroprotective effects.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between indeno[1,2-b]quinoxaline derivatives and phenylacetohydrazide. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anti-inflammatory Properties

Recent studies have indicated that indenoquinoxaline derivatives exhibit significant anti-inflammatory activity. For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that this compound can effectively cross the blood-brain barrier, making it a candidate for treating neuroinflammation .

Neuroprotective Effects

Research has shown that compounds within this class may provide neuroprotection in models of ischemia-reperfusion injury. The mechanism is thought to involve the inhibition of specific signaling pathways associated with neuronal cell death . The compound's ability to modulate these pathways positions it as a potential therapeutic agent for neurodegenerative diseases.

Antioxidant Activity

Indenoquinoxaline derivatives have also been evaluated for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals effectively, thus reducing oxidative stress in cellular models . This property is crucial in preventing cellular damage associated with various diseases.

Case Studies

StudyFindings
Study 1 Demonstrated significant anti-inflammatory effects in vitro.
Study 2 Showed neuroprotective effects in ischemic models.
Study 3 Confirmed antioxidant activity through free radical scavenging assays.

Q & A

Q. What are the critical reaction conditions for synthesizing N'-[(11E)-indeno[1,2-b]quinoxalin-11-ylidene]-2-phenylacetohydrazide with high purity and yield?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during hydrazide formation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.
Parameter Optimal Range Impact on Yield
Reaction Temperature60–80°CAvoids decomposition
SolventDMF/DMSOEnhances solubility
Catalyst Loading5–10 mol%Accelerates kinetics

Reference to analogous hydrazide syntheses suggests yield optimization via iterative adjustment of these variables .

Q. How can researchers confirm the molecular structure and stereochemistry of the synthesized compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify proton environments and carbon frameworks. Look for characteristic imine (C=N) peaks at ~160 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E configuration at the indenoquinoxaline moiety) and molecular conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Cross-validation across techniques minimizes misinterpretation of overlapping signals (e.g., aromatic protons in 1H^1H-NMR) .

Advanced Research Questions

Q. How can computational methods predict the electronic and photophysical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) simulations are critical:

  • HOMO-LUMO Analysis : Predicts charge-transfer behavior and fluorescence potential. For indenoquinoxaline derivatives, narrow HOMO-LUMO gaps (~3 eV) suggest visible-light absorption .
  • Excited-State Dynamics : Molecular dynamics simulations model fluorescence lifetimes and quantum yields.
  • Solvent Effects : Polarizable continuum models (PCM) account for solvent polarity on spectral shifts.

Experimental validation via UV-Vis and fluorescence spectroscopy is necessary to refine computational parameters .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected 1H^1H-NMR splitting or IR peak shifts) require:

  • Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray data to identify artifacts.
  • Dynamic NMR Studies : Variable-temperature NMR resolves conformational exchange broadening.
  • Isotopic Labeling : 15N^{15}N-labeling clarifies ambiguous hydrazide/imine environments.
  • Statistical Analysis : Principal Component Analysis (PCA) identifies outliers in spectral datasets .

For example, tautomeric equilibria in hydrazide derivatives may explain shifting IR carbonyl peaks .

Q. How can combinatorial experimental design optimize reaction yields for scaled synthesis?

Methodological Answer: Replace traditional one-variable-at-a-time (OVAT) approaches with Design of Experiments (DoE) :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio).
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear interactions between factors.
Design Type Application Example Outcome
Plackett-BurmanIdentify key variablesSolvent polarity > catalyst
Central CompositeOptimize yield/purity trade-off85% yield at 70°C, 7 mol% catalyst

Parallel synthesis platforms enable rapid screening of 10–20 conditions per batch .

Q. What mechanistic insights can explain fluorescence quenching in polar solvents?

Methodological Answer: Fluorescence behavior is solvent-dependent due to:

  • Solvatochromism : Polar solvents stabilize excited states, causing red shifts (e.g., 20 nm shift in DMSO vs. hexane).
  • Aggregation-Induced Quenching (ACQ) : Concentration-dependent studies (e.g., Stern-Volmer plots) quantify quenching constants.
  • Computational Modeling : Simulate solvent-solute interactions to predict Stokes shifts.

Experimental data from time-resolved fluorescence spectroscopy paired with TD-DFT can disentangle radiative vs. non-radiative decay pathways .

Data Analysis and Reporting

Q. How should researchers handle contradictory biological activity data across assays?

Methodological Answer:

  • Dose-Response Curves : Calculate IC₅₀ values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify trends.
  • Structural-Activity Relationships (SAR) : Compare with analogs (e.g., 2-phenylquinoxaline derivatives) to isolate functional group contributions .

For example, substituent electronegativity on the phenyl ring may correlate with activity discrepancies .

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